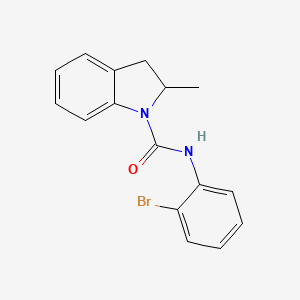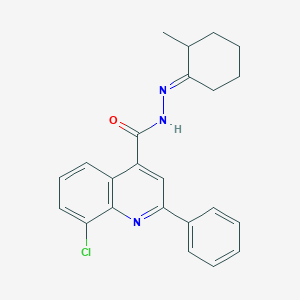
N-(2-bromophenyl)-2-methyl-1-indolinecarboxamide
Descripción general
Descripción
N-(2-bromophenyl)-2-methyl-1-indolinecarboxamide, also known as BRD-9424, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a small molecule inhibitor of the protein bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression.
Mecanismo De Acción
N-(2-bromophenyl)-2-methyl-1-indolinecarboxamide acts as a competitive inhibitor of the bromodomain and extraterminal (BET) family of proteins, which includes BRD4. These proteins are involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. By inhibiting the activity of BRD4, this compound disrupts the expression of genes that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the expression of genes involved in cell proliferation, angiogenesis, and metastasis. In addition to its anti-cancer effects, this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-bromophenyl)-2-methyl-1-indolinecarboxamide is its specificity for BRD4 and other BET proteins, which reduces the risk of off-target effects. However, the synthesis of this compound is relatively complex and low-yielding, which may limit its availability for research purposes. Additionally, the use of this compound in in vivo studies may be limited by its poor solubility and bioavailability.
Direcciones Futuras
There are several future directions for research on N-(2-bromophenyl)-2-methyl-1-indolinecarboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield and availability of the compound. Another direction is the investigation of the potential of this compound as a therapeutic agent for other diseases, such as inflammatory and autoimmune diseases. Additionally, the use of this compound in combination with other drugs or therapies may enhance its effectiveness in cancer treatment. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on gene expression and cellular signaling pathways.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-2-methyl-1-indolinecarboxamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other diseases. It has been found to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2-methyl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O/c1-11-10-12-6-2-5-9-15(12)19(11)16(20)18-14-8-4-3-7-13(14)17/h2-9,11H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGUFAHLVZBLOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-bromo-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B4846998.png)
![N-(2-methoxy-5-{[(3-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B4847019.png)

![N~1~-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4847024.png)
![2-amino-4-phenyl-9-(2-thienyl)-7-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B4847029.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-propylpiperazine](/img/structure/B4847036.png)
![2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one oxime](/img/structure/B4847042.png)
![1-(2-chlorobenzyl)-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4847056.png)
![3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4847059.png)
![1-[4-(acetylamino)phenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4847064.png)
![N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4847065.png)
![ethyl 2-(3-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4847075.png)
![{2-bromo-6-chloro-4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B4847093.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4847101.png)